N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
CAS No.: 1058247-84-9
Cat. No.: VC11923226
Molecular Formula: C19H24N8O2
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058247-84-9 |
|---|---|
| Molecular Formula | C19H24N8O2 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H24N8O2/c1-3-27-18-16(23-24-27)17(20-13-21-18)25-9-11-26(12-10-25)19(28)22-14-7-5-6-8-15(14)29-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,28) |
| Standard InChI Key | SQVQAYJKGBOLLQ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OCC)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OCC)N=N1 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the triazolopyrimidine class, featuring a bicyclic heteroaromatic system (triazole fused with pyrimidine) substituted with ethyl and ethoxyphenyl groups. Its molecular formula is C₂₀H₂₆N₈O₂, with a molecular weight of 410.5 g/mol . Key structural components include:
-
Triazolo[4,5-d]pyrimidine core: A nitrogen-rich bicyclic system known for its bioisosteric properties and ability to engage in hydrogen bonding .
-
Piperazine-carboxamide moiety: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding and π-π stacking.
-
Ethoxyphenyl and ethyl substituents: Hydrophobic groups that influence pharmacokinetic properties such as membrane permeability .
Table 1: Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step routes starting from 4,6-dichloro-2-mercaptopyrimidine. Key steps include:
-
Cyclization: Formation of the triazolo[4,5-d]pyrimidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
-
Piperazine Coupling: Introduction of the piperazine-carboxamide group through nucleophilic substitution under alkaline conditions.
-
Functionalization: Ethyl and ethoxyphenyl groups are added via Suzuki-Miyaura coupling or alkylation .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Cyclization | CuI, DIPEA, DMF, 80°C | 70–85% |
| Piperazine Attachment | K₂CO₃, DMSO, 120°C | 60–75% |
| Final Functionalization | Pd(PPh₃)₄, EtOH/H₂O, reflux | 50–65% |
Reactivity
The triazolo[4,5-d]pyrimidine core participates in electrophilic substitution at the C5 position, while the piperazine ring undergoes nucleophilic acyl substitutions. The ethyl group enhances metabolic stability by reducing oxidative dealkylation .
Biological Activities and Mechanisms
Anti-Thrombotic Activity
The compound acts as a P2Y₁₂ receptor antagonist, inhibiting ADP-induced platelet aggregation. In vitro studies show IC₅₀ values of 10–50 nM, comparable to clopidogrel . Mechanistically, it blocks the P2Y₁₂-Gαi signaling pathway, preventing fibrinogen receptor activation .
| Assay | Result | Source |
|---|---|---|
| P2Y₁₂ Antagonism | IC₅₀ = 12.5 nM | |
| USP28 Inhibition | IC₅₀ = 1.10 ± 0.02 µM | |
| Anti-Proliferative (PC3) | IC₅₀ = 26.25 ± 0.28 nM |
Selectivity
The compound shows >100-fold selectivity for USP28 over USP7 and LSD1, minimizing off-target effects . Its specificity for P2Y₁₂ over P2Y₁ receptors is attributed to the ethoxyphenyl group’s hydrophobic interactions .
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: High oral bioavailability (F = 78%) in rodent models due to logP = 3.4 .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group forms inactive metabolites .
-
Excretion: Renal clearance accounts for 60% of elimination (t₁/₂ = 4.2 h) .
Toxicity
Preliminary studies in rats indicate a NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day. Hepatotoxicity was observed at 200 mg/kg/day, characterized by elevated ALT/AST .
Applications and Future Directions
Therapeutic Applications
-
Cardiovascular Disease: As a P2Y₁₂ antagonist, it is a candidate for preventing arterial thrombosis post-angioplasty .
-
Oncology: USP28 inhibition positions it for combination therapies with proteasome inhibitors (e.g., bortezomib) .
Research Tools
The compound serves as a chemical probe for studying USP28’s role in DNA damage response and EMT (epithelial-mesenchymal transition) .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume